![molecular formula C16H14N2O4S B5542063 ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate" is a chemical compound that has been studied for its synthesis process, molecular structure, and various properties. It is part of a class of compounds that have garnered interest in scientific research due to their unique characteristics.

Synthesis Analysis

The synthesis of related compounds involves various complex chemical reactions. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, a compound with a similar structure, was achieved through reactions involving specific reagents like ammonium thiocyanate and characterized using methods like IR, Raman, NMR, and X-ray diffraction (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using spectroscopic and X-ray crystallography techniques. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography (I. Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds are explored through various experimental methods. For instance, a study on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives revealed insights into their antiplatelet activity, providing an understanding of their chemical behavior (Hua-Sin Chen et al., 2008).

Scientific Research Applications

Inhibition of Human Mast Cell Tryptase

Compounds derived from 1,2-benzisothiazol-3-one 1,1-dioxide, such as ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate derivatives, have been identified as potent inhibitors of human mast cell tryptase. These inhibitors demonstrate mechanism-based inhibition and selectivity, offering potential therapeutic applications in conditions involving mast cell tryptase, such as allergic reactions and inflammation. For instance, a specific derivative significantly reduced edema in a mouse model of skin inflammation, highlighting its therapeutic potential (Combrink et al., 1998).

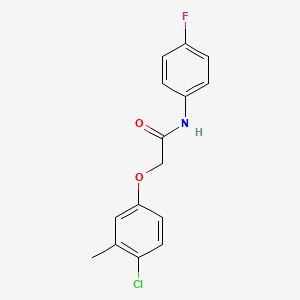

Anti-Platelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, structurally related to ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate, have been synthesized and evaluated for their selective anti-PAR4 (protease-activated receptor 4) activity. These compounds serve as leads for developing novel antiplatelet agents, with one derivative showing potent inhibitory effects on PAR4-mediated platelet aggregation. This research underscores the potential of these compounds in the development of new antiplatelet drugs, crucial for preventing thrombotic diseases (Hua-Sin Chen et al., 2008).

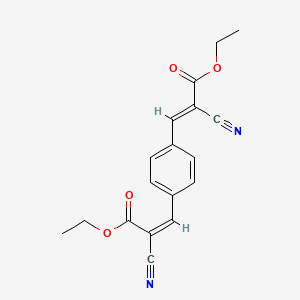

Optical Storage Applications

In the field of materials science, derivatives of ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate have been incorporated into azo polymers for reversible optical storage. These polymers exhibit photoinduced birefringence, indicating potential applications in optical data storage and photonic devices. The cooperative motion between the azo groups and the polymer side chains enhances the optical properties, demonstrating the versatility of these compounds in advanced material applications (X. Meng et al., 1996).

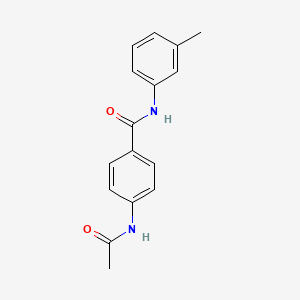

Antimicrobial Agents

Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate derivatives have also been explored for their antimicrobial properties. For example, novel quinazolines with potential as antimicrobial agents have been synthesized, demonstrating the broad applicability of these compounds in combating microbial infections. Such research opens up new avenues for the development of antimicrobial drugs, addressing the growing concern of antibiotic resistance (N. Desai et al., 2007).

properties

IUPAC Name |

ethyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-2-22-16(19)11-7-3-5-9-13(11)17-15-12-8-4-6-10-14(12)23(20,21)18-15/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHQNSRKLHDGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)